An In-Depth Technical Guide to 2-(4-Bromo-2-methoxyphenoxy)ethanol (CAS 877399-29-6)
An In-Depth Technical Guide to 2-(4-Bromo-2-methoxyphenoxy)ethanol (CAS 877399-29-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Bromo-2-methoxyphenoxy)ethanol, a versatile chemical intermediate. While this specific molecule is not extensively documented in public literature, its structural motifs—a brominated aromatic ring, a methoxy group, and a hydroxyethyl chain—are cornerstones of modern medicinal chemistry. This document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, analysis, and potential applications.
Core Chemical and Physical Properties
2-(4-Bromo-2-methoxyphenoxy)ethanol is a substituted phenoxyethanol derivative. Its key structural features make it a valuable building block for more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, the methoxy group influences electronic properties and conformation, and the terminal hydroxyl group allows for further derivatization.
| Property | Value | Source |
| CAS Number | 877399-29-6 | [1] |
| Molecular Formula | C₉H₁₁BrO₃ | [2] |
| Molecular Weight | 247.09 g/mol | Calculated |
| Purity | Commercially available at ≥95% | [1] |
| Appearance | Not specified, likely a colorless to pale yellow oil or low-melting solid | Inferred from analogs |
| Intended Use | For Research Use Only | [2] |
Predicted Spectroscopic Data
Definitive spectral data for this compound is not publicly available. However, based on its structure and data from analogous compounds, the following characteristics can be reliably predicted.
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Mass Spectrometry (MS): Analysis by techniques like GC-MS or LC-MS is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments.[3] Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, two peaks of nearly equal intensity will appear at m/z 246 and 248. Key fragmentation would likely involve the loss of the hydroxyethyl group or cleavage of the ether bond.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would feature distinct signals for the three aromatic protons, a singlet for the methoxy group (~3.9 ppm), and two triplets for the -OCH₂CH₂OH moiety (~4.0-4.2 ppm and ~3.8-4.0 ppm). The hydroxyl proton would appear as a broad singlet.
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¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the six unique aromatic carbons (one of which is directly attached to bromine, affecting its chemical shift), the methoxy carbon (~56 ppm), and the two carbons of the ethoxy chain (~60-70 ppm).[4]
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Synthesis and Purification: The Williamson Ether Synthesis
The most logical and widely used method for preparing 2-(4-Bromo-2-methoxyphenoxy)ethanol is the Williamson ether synthesis. This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5]
Reaction Scheme:
Causality and Experimental Choices
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Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it forms the sodium phenoxide and hydrogen gas, which bubbles out of the reaction, driving it to completion.[5] An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, though it may require higher temperatures or longer reaction times.[4]
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Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal.[5] These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the phenoxide, thereby accelerating the Sₙ2 reaction.
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Electrophile: 2-Chloroethanol or 2-bromoethanol serves as the electrophile. While 2-bromoethanol is more reactive, 2-chloroethanol is often more cost-effective and sufficiently reactive for this purpose.[5]
Detailed Synthesis and Purification Protocol
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Deprotonation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous DMF in a flame-dried flask.
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Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
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Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.[5]
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Alkylation: Cool the reaction mixture back to 0°C and add 2-chloroethanol (1.1 eq.) dropwise via syringe.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
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Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).[5]
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Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[4]
Synthesis and Purification Workflow
Caption: A potential GPCR signaling cascade targeted by molecules derived from this scaffold.
Analytical Methodologies
A robust and validated analytical method is crucial for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the gold standard for this type of analysis. [6][7]
Detailed LC-MS/MS Protocol
This protocol is adapted from established methods for analyzing brominated phenols. [6]
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Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
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Perform serial dilutions with the initial mobile phase (e.g., 50:50 acetonitrile:water) to prepare calibration standards and a working sample concentration (e.g., 1-10 µg/mL).
-
Filter all solutions through a 0.22 µm syringe filter before injection to protect the analytical column.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm) is suitable. [7] * Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. Formic acid is used to promote protonation for positive-ion mode mass spectrometry.
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Gradient Example: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (ESI-MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Analysis: Use Selected Ion Monitoring (SIM) to look for the characteristic m/z of the protonated molecular ion ([M+H]⁺) at 247/249. For structural confirmation, use tandem MS (MS/MS) to monitor the fragmentation of this parent ion into specific daughter ions.
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Analytical Workflow Diagram
Sources
- 1. 더랩케미칼 - 2-(4-Bromo-2-methoxyphenoxy)ethanol-R158308 [thelabchemical.com]
- 2. doronscientific.com [doronscientific.com]
- 3. env.go.jp [env.go.jp]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
